molecular formula C25H15NO8 B15039919 4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one CAS No. 10172-70-0

4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one

Cat. No.: B15039919
CAS No.: 10172-70-0
M. Wt: 457.4 g/mol
InChI Key: OGZSNWHXIZDTOX-UHFFFAOYSA-N
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Description

4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one is a bis-coumarin derivative featuring two 4-hydroxycoumarin moieties bridged by a methyl group substituted with a 4-nitrophenyl group. This compound exhibits intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing its planar structure . Key spectral data include IR absorption bands at 3070 cm⁻¹ (OH) and 1661 cm⁻¹ (C=O), and ¹H NMR signals at δ 6.12 (s, 1H) and δ 8.19 (d, 2H) for aromatic protons . Synthesized via acid-catalyzed condensation (94% yield), it demonstrates thermal stability with a melting point of 237°C .

Properties

CAS No.

10172-70-0

Molecular Formula

C25H15NO8

Molecular Weight

457.4 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one

InChI

InChI=1S/C25H15NO8/c27-22-15-5-1-3-7-17(15)33-24(29)20(22)19(13-9-11-14(12-10-13)26(31)32)21-23(28)16-6-2-4-8-18(16)34-25(21)30/h1-12,19,27-28H

InChI Key

OGZSNWHXIZDTOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C5=CC=CC=C5OC4=O)O)O

Origin of Product

United States

Preparation Methods

Sulfanilic Acid-Catalyzed Aqueous Synthesis

The Knoevenagel-Michael tandem reaction represents the most direct route to 4-hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one. As demonstrated by Jalali et al., sulfanilic acid (SA) catalyzes the condensation of 4-nitrobenzaldehyde with two equivalents of 4-hydroxycoumarin in water at 80°C, achieving 97% yield within 25 minutes. This method leverages SA’s dual functionality as a Brønsted acid and surfactant, facilitating aldehyde activation and micellar stabilization of intermediates. The aqueous solvent system eliminates organic waste, aligning with green chemistry principles. Control experiments confirmed the necessity of SA, as reactions without catalyst showed <10% conversion after 2 hours.

Nanostructured Ionic Liquid Catalysis

Mansouri et al. developed a recyclable bipyridinium-based ionic liquid, {[2,2’-BPyH][C(CN)3]2}, for biscoumarin synthesis. The catalyst enables a one-pot reaction between 4-nitrobenzaldehyde and 4-hydroxycoumarin at 90°C in ethanol, yielding 91% product. Mechanistic studies revealed the ionic liquid’s role in polarizing the aldehyde carbonyl, accelerating both Knoevenagel condensation and Michael addition steps. The catalyst retained 88% activity after five cycles, surpassing homogeneous acids in reusability.

Reaction Mechanism and Kinetic Considerations

Knoevenagel-Michael Tandem Pathway

The synthesis proceeds through a three-step mechanism (Scheme 1):

  • Aldehyde Activation : Sulfanilic acid protonates 4-nitrobenzaldehyde, enhancing electrophilicity at the carbonyl carbon.
  • Knoevenagel Condensation : Nucleophilic attack by 4-hydroxycoumarin forms an α,β-unsaturated ketone intermediate, with concurrent water elimination.
  • Michael Addition : A second 4-hydroxycoumarin molecule attacks the electron-deficient α-carbon, followed by tautomerization to the thermodynamically stable biscoumarin.

Kinetic studies under SA catalysis revealed first-order dependence on aldehyde concentration and half-order on catalyst loading, suggesting rate-limiting Knoevenagel step.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics for Biscoumarin Synthesis

Catalyst Solvent Temp (°C) Time (min) Yield (%) Recyclability (Cycles)
Sulfanilic acid H2O 80 25 97 5 (92% retention)
{[2,2’-BPyH][C(CN)3]2} EtOH 90 30 91 5 (88% retention)
ZnO NPs EtOH 80 15 89* 4 (85% retention)

*Reported for analogous amino-substituted biscoumarin

Key trends emerge:

  • Aqueous systems maximize atom economy but require precise temperature control to prevent coumarin hydrolysis.
  • Ionic liquids offer excellent recyclability but necessitate product extraction from viscous media.
  • Nanoparticles enable rapid microwave-assisted reactions but lack specificity for nitro-substituted aldehydes.

Optimization Strategies and Scale-Up Challenges

Solvent Engineering

While water is ideal for sustainability, mixed solvent systems (e.g., H2O:EtOH 3:1) improve 4-nitrobenzaldehyde solubility without compromising reaction rate. Computational COSMO-RS simulations suggest tert-butanol as a viable co-solvent, reducing interfacial tension by 22% compared to pure water.

Catalyst Loading Effects

SA exhibits optimal activity at 10 mol%, beyond which micelle formation impedes substrate diffusion. In contrast, ionic liquids show linear yield improvements up to 15 mol% due to enhanced electrostatic stabilization.

Byproduct Formation

HPLC-MS analysis identified two primary byproducts:

  • Monocondensate (5–8%): From incomplete Michael addition, mitigated by excess 4-hydroxycoumarin (1.5 eq).
  • Oxidative Coupling Product (2–3%): Attributable to dissolved oxygen in aqueous systems, suppressed by N2 sparging.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to intercalate with DNA and inhibit topoisomerase enzymes contributes to its potential anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Structural analogs and substituent differences
Compound Name Substituent(s) Key Features
Target compound 4-Nitrophenyl Electron-withdrawing nitro group enhances polarity and reactivity
4-Hydroxy-3-[(3,4-dimethoxyphenyl)methyl]chromen-2-one (Reaxys ID: 8365524) 3,4-Dimethoxyphenyl Electron-donating methoxy groups increase lipophilicity
4-Hydroxy-3-[(3-thienyl)methyl]chromen-2-one 3-Thienyl Heterocyclic sulfur atom introduces π-conjugation variability
3,3'-(Thiophen-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) Thiophene-2-ylmethylene Enhanced planarity due to sulfur’s resonance effects
Acenocoumarol (4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-chromen-2-one) 4-Nitrophenyl and β-ketoester side chain Anticoagulant activity via vitamin K antagonism

Physicochemical Properties

Table 2: Thermal and spectral comparisons
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Signals (δ, ppm)
Target compound 237 1661 8.19 (d, 2H, Ar–NO₂)
4-Hydroxy-3-[(3,4,5-trimethoxyphenyl)methyl]chromen-2-one Not reported 1658 3.85 (s, 9H, OCH₃)
4-Hydroxy-3-[(2-benzensulfonyl-3-methoxy-6-nitro-phenyl)methyl]chromen-2-one 152.5–154.5 1665 7.80 (s, 1H, SO₂Ph)
Table 3: Quinone reductase (NQO1) inhibition (IC50, nM)
Compound IC50 (Source 1) IC50 (Source 2) Notes
Target compound 880 44,500 High variability between studies
4-Hydroxy-3-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)methyl]-7-methoxychromen-2-one 6 790 Potent inhibition due to methoxy groups
3,3'-(Thiophen-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) 550 10,000 Moderate activity with thiophene bridge

    Biological Activity

    4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one, a coumarin derivative, has garnered attention due to its diverse biological activities. This compound is part of a larger family of hydroxycoumarins known for their pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

    Chemical Structure

    The molecular structure of the compound can be represented as follows:

    C19H14NO6\text{C}_{19}\text{H}_{14}\text{N}\text{O}_{6}

    This structure features two chromene rings and a nitrophenyl group, which contribute to its biological activity.

    Anticancer Activity

    Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

    Case Study:
    In a study by Huang et al. (2010), several hydroxycoumarin derivatives were tested for cytotoxicity against various cancer cell lines. The results demonstrated that compounds with similar structural motifs to 4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

    Antioxidant Activity

    The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.

    Research Findings:
    A preliminary study reported an SC50 value of 40.4 μg/mL for the compound in DPPH scavenging assays, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

    Anti-inflammatory Activity

    Inflammation plays a crucial role in many chronic diseases. Some studies have indicated that coumarin derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

    Example:
    In vitro experiments have shown that certain derivatives can significantly reduce nitric oxide production in macrophage cell lines, highlighting their potential as anti-inflammatory agents .

    Synthesis and Structure Analysis

    The synthesis of 4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one typically involves the condensation reaction between 4-hydroxycoumarin and appropriate aldehyde derivatives under acidic conditions. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography.

    Parameter Value
    Molecular FormulaC19H14N6O6
    Melting PointNot specified
    SolubilityPoorly soluble in water
    Crystal SystemOrthorhombic

    Q & A

    Basic Research Questions

    Q. How can researchers confirm the molecular structure of this compound experimentally?

    • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement to resolve atomic positions and validate bond lengths/angles. For asymmetric units, apply twin refinement if data shows pseudo-merohedral twinning .
    • Supporting Techniques : Pair with 1^1H/13^13C NMR to confirm proton environments and carbonyl groups. IR spectroscopy can identify hydroxyl (3200–3600 cm1^{-1}) and nitro (1520–1350 cm1^{-1}) stretches .

    Q. What synthetic routes are reported for analogous 4-hydroxycoumarin derivatives?

    • Approach : Multi-step condensation reactions under acidic or basic conditions. For example:

    • Step 1 : Knoevenagel condensation between 4-hydroxycoumarin and 4-nitrobenzaldehyde.
    • Step 2 : Michael addition to introduce chromen-2-one moieties (reflux in ethanol with catalytic piperidine) .
      • Optimization : Monitor reaction progress via TLC and adjust stoichiometry of nitro-substituted aldehydes to minimize byproducts .

    Q. How to characterize electronic transitions in UV-Vis spectra?

    • Protocol : Dissolve the compound in DMSO or methanol (105^{-5} M). Record absorbance between 200–500 nm. Peaks near 280–320 nm correspond to π→π* transitions in the coumarin core, while nitro group conjugation shifts absorption to ~350 nm .

    Advanced Research Questions

    Q. How to address challenges in refining the crystal structure due to disorder in the nitro group?

    • Strategy : Use SHELXL’s PART instruction to model disordered atoms. Apply restraints (e.g., DELU, SIMU) to maintain geometric rationality. Validate with residual density maps (Δρ<0.5eA˚3|Δρ| < 0.5 \, eÅ^{-3}) .
    • Case Study : In , the 4-nitrophenyl group required anisotropic displacement parameter (ADP) constraints to resolve rotational disorder .

    Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

    • Analysis Framework :

    • Assay Conditions : Compare solvent (DMSO vs. aqueous buffers), concentration ranges, and cell lines.
    • Structural Analogs : Test derivatives with modified substituents (e.g., replacing nitro with methoxy) to isolate structure-activity relationships (SAR) .
    • In Silico Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like topoisomerase II .

    Q. What computational methods are suitable for studying tautomerism in solution?

    • Workflow :

    • Step 1 : Conduct DFT calculations (B3LYP/6-311+G(d,p)) to compare energies of keto-enol tautomers.
    • Step 2 : Simulate 1^1H NMR shifts with GIAO method. Correlate with experimental data to identify dominant tautomers .

    Q. How to design derivatives for improved pharmacokinetic properties?

    • Guidelines :

    • Lipophilicity : Introduce polar groups (e.g., sulfonate) to enhance solubility.
    • Metabolic Stability : Replace labile ester groups with amides.
    • Case Study : In , thiazole-linked chromenones showed enhanced bioavailability due to reduced CYP450 metabolism .

    Data Contradiction Analysis

    Q. Discrepancies in melting points across studies: How to identify causes?

    • Investigation Steps :

    • Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
    • Polymorphism Screening : Perform SC-XRD on recrystallized samples (e.g., from ethanol vs. DMF) to identify polymorphic forms .

    Methodological Resources

    Key software/tools for structural and spectral analysis :

    • Crystallography : SHELX suite (SHELXD for phasing, SHELXL for refinement) .
    • Spectroscopy : MestReNova for NMR deconvolution, GaussView for DFT simulations .

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